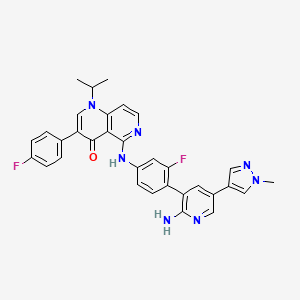
(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is a deuterated analog of amphetamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines due to its isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) typically involves the following steps:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.
Friedel-Crafts Alkylation: Deuterated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide to introduce the deuterated propyl group.
Amination: The resulting deuterated intermediate is then subjected to amination to introduce the amino group.
Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Formation of deuterated benzophenone or benzoic acid derivatives.
Reduction: Formation of deuterated alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of amphetamines.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amphetamines.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system. The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: The non-deuterated analog with similar pharmacological effects.
Methamphetamine: A more potent analog with additional methyl group.
Phenethylamine: The parent compound with a simpler structure.
Uniqueness
The uniqueness of (±)-1-Amino-2-phenylpropane-1,1,3,3,3-d5 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in research. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms without altering the compound’s pharmacological properties significantly. This makes it an invaluable tool in both academic and industrial research settings.
Eigenschaften
Molekularformel |
C9H14ClN |
|---|---|
Molekulargewicht |
176.70 g/mol |
IUPAC-Name |
1,1,3,3,3-pentadeuterio-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2; |
InChI-Schlüssel |
HBVYOCJBEXSCQE-DQJQBOKPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)C([2H])([2H])N.Cl |
Kanonische SMILES |
CC(CN)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Lys3]-Bombesin](/img/structure/B12387792.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)








![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)

